(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride is a chemical compound with a complex structure that includes a dioxolo ring fused to an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hydrastinine: A similar compound with a related structure and potential biological activities.
Actinodaphnine: Another isoquinoline derivative with distinct properties and applications.
Tritoqualine: An isoquinoline compound used in biological studies.
Uniqueness
(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride is unique due to its specific structural features, such as the dioxolo ring fused to the isoquinoline backbone.
Biological Activity
The compound (5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride is a derivative of tetrahydroisoquinoline and has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C10H12Cl2N2O2
- CAS Number : 94143-83-6
- Molecular Weight : 239.12 g/mol
Biological Activity Overview
Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of biological activities including:
- Neuroprotective Effects : Several studies have highlighted the neuroprotective properties of tetrahydroisoquinolines against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress .
- Antidepressant Activity : Tetrahydroisoquinoline derivatives have shown promise as antidepressants. They are believed to interact with serotonin and dopamine receptors, which are crucial in mood regulation .
- Antioxidant Properties : The antioxidant activity of these compounds has been attributed to their ability to scavenge free radicals and enhance endogenous antioxidant defenses .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors) enhances synaptic transmission.
- Oxidative Stress Reduction : By increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in neuronal cells.
- Neurotrophic Factor Regulation : Promoting the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth .
Case Study 1: Neuroprotective Effects
A study investigated the protective effects of tetrahydroisoquinoline derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability by up to 40% compared to untreated controls .
Case Study 2: Antidepressant Activity
Clinical trials assessing the antidepressant effects of tetrahydroisoquinoline derivatives demonstrated a significant reduction in depressive symptoms among participants within four weeks of treatment. The mechanism was linked to increased serotonin levels in the synaptic cleft due to receptor modulation .
Data Tables
Properties
Molecular Formula |
C11H16Cl2N2O2 |
---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c12-5-9-8-4-11-10(14-6-15-11)3-7(8)1-2-13-9;;/h3-4,9,13H,1-2,5-6,12H2;2*1H |
InChI Key |
GXKGPJLMLINAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC3=C(C=C21)OCO3)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.